3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one
Overview
Description
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, commonly referred to as DMIP, is a synthetic compound that has been used in a wide variety of scientific research applications. DMIP is a derivative of indole and is structurally similar to tryptamine, a neurotransmitter found in the brain. It is a white, crystalline solid with a melting point of 90-91 °C and a molecular weight of 225.3 g/mol. DMIP has been used in the fields of biochemistry, pharmacology, and neuroscience, among others, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Research has shown that compounds with dimethylamino groups and indole derivatives, similar in structure to the compound , have been explored for their potential in amyloid imaging. For example, studies on radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) have contributed significantly to Alzheimer's disease diagnosis and understanding by enabling the measurement of amyloid plaques in vivo in the brain. These advancements in PET amyloid imaging techniques provide critical insights into the pathophysiological mechanisms and progression of amyloid deposits in Alzheimer's disease, facilitating early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).
Hepatic Protection by Indole Derivatives
Indole-3-Carbinol (I3C) and its derivatives, which share a structural motif with the compound , have shown significant protective effects against chronic liver injuries. These compounds, originating from indoles, regulate transcription factors, alleviate oxidative stress, and modulate enzymes related to hepatic functions. Their pleiotropic effects, including anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory actions, highlight the diverse scientific applications of indole derivatives in hepatic protection and potentially other areas of medical research (Wang et al., 2016).
Indole Synthesis and Medicinal Chemistry
The synthesis of indoles is fundamental in medicinal chemistry due to the wide range of biological activities associated with indole alkaloids. Research in indole synthesis methods, including those involving compounds similar to the one , has been crucial in developing new pharmaceuticals. This body of work has led to the classification and refinement of strategies for indole construction, enabling the discovery and optimization of drugs with indole cores (Taber & Tirunahari, 2011).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-methylindol-2-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)13-10-11-6-4-5-7-12(11)16(13)3/h4-10H,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVQARIUWXNEQL-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C1C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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